Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including NMR, elemental analysis, and IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of amino acid ionic liquids (AAILs). These have multiple reactive groups, and care should be taken when using them for organic synthesis . The use of a distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, some are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Scientific Research Applications
The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as an amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate .
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Synthesis of Diaminocyclohexane Carboxamide Derivatives
- Field: Medicinal Chemistry
- Application: Compounds similar to “Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate” can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These are key intermediates for the synthesis of factor Xa inhibitors, which are anticoagulant drugs .
- Method: The specific synthetic pathway would depend on the exact structure of the desired product, but it would likely involve multiple steps including protection and deprotection of functional groups, as well as various coupling reactions .
- Results: The synthesis of these intermediates enables the production of a variety of factor Xa inhibitors, which can have different properties and activities .
-
Direct Introduction of the tert-Butoxycarbonyl Group
- Field: Organic Chemistry
- Application: Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method: This method uses flow microreactor systems . The resultant flow process was more efficient and versatile .
- Results: This method allows for the efficient and direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
-
Synthesis of Diaminocyclohexane Carboxamide Derivatives
- Field: Medicinal Chemistry
- Application: Compounds similar to “Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate” can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These are key intermediates for the synthesis of factor Xa inhibitors, which are anticoagulant drugs .
- Method: The specific synthetic pathway would depend on the exact structure of the desired product, but it would likely involve multiple steps including protection and deprotection of functional groups, as well as various coupling reactions .
- Results: The synthesis of these intermediates enables the production of a variety of factor Xa inhibitors, which can have different properties and activities .
-
Direct Introduction of the tert-Butoxycarbonyl Group
- Field: Organic Chemistry
- Application: Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method: This method uses flow microreactor systems . The resultant flow process was more efficient and versatile .
- Results: This method allows for the efficient and direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Safety And Hazards
Future Directions
The future directions for research into similar compounds could involve expanding the applicability of AAILs. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These could then be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
properties
IUPAC Name |
ethyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-6-18-10(16)9-13-8(7-15(9)5)14-11(17)19-12(2,3)4/h7H,6H2,1-5H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFVUFMCCONBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560885 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
128293-63-0 | |
Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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